
(R,S)-Fmoc-3-amino-2-(naphthalen-1-ylmethyl)-propionic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “(R,S)-Fmoc-3-amino-2-(naphthalen-1-ylmethyl)-propionic acid” is a complex organic molecule. It likely contains an amino acid backbone protected by an Fmoc (9-fluorenylmethoxycarbonyl) group, which is commonly used in peptide synthesis . The naphthalen-1-ylmethyl moiety suggests the presence of a naphthalene ring, a polycyclic aromatic hydrocarbon .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through reactions involving amines and cyanoacetates . Another method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates .Chemical Reactions Analysis
The compound, due to the presence of the Fmoc group, is likely involved in peptide synthesis. The Fmoc group can be removed under basic conditions, allowing the amino acid to participate in peptide bond formation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Generally, compounds with an Fmoc-protected amino acid backbone are solid at room temperature and are soluble in organic solvents .Wissenschaftliche Forschungsanwendungen
Solid Phase Peptide Synthesis (SPPS)
One of the primary applications of Fmoc-protected amino acids, such as (R,S)-Fmoc-3-amino-2-(naphthalen-1-ylmethyl)-propionic acid, is in solid-phase peptide synthesis (SPPS). This method significantly enhances peptide assembly by protecting the amino group, allowing for sequential addition of amino acids in a controlled manner. The Fmoc group is strategically removed under mild basic conditions, which preserves the integrity of the peptide chain throughout the synthesis process. This technique has facilitated the synthesis of complex peptides and proteins, which are critical in the development of therapeutic agents and in the study of biological processes (Funakoshi et al., 1988; Fields & Noble, 2009).
Enantioselective Separation and Determination
The Fmoc group has been utilized in the enantioselective separation and determination of amino acids, showcasing its role in analytical chemistry. For instance, Fmoc-derivatization enhances the detection sensitivity of secondary amino acids, allowing for the precise quantification of trace enantiomeric impurities. This application is crucial in the pharmaceutical industry, where the optical purity of drug components must be meticulously controlled (Żukowski et al., 1992).
Fabrication of Functional Materials
Fmoc-modified amino acids and peptides exhibit remarkable self-assembly properties, making them suitable for creating functional materials. These materials find applications in various fields, including drug delivery, tissue engineering, and the development of nanostructured devices. The inherent hydrophobicity and aromaticity of the Fmoc moiety play a pivotal role in promoting the self-association of these building blocks, leading to the formation of structured materials with unique properties (Tao et al., 2016).
Supramolecular Chemistry
The Fmoc group is instrumental in the study of supramolecular chemistry, particularly in the investigation of peptide-based systems. It facilitates the understanding of molecular interactions and assembly processes, which are foundational in the design of molecular machines and sensors. Through the exploration of Fmoc-peptide amphiphiles, researchers have gained insights into the mechanisms underlying molecular self-assembly and the factors influencing the formation of structured peptide networks (Gila-Vilchez et al., 2021).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]-3-naphthalen-1-ylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H25NO4/c31-28(32)21(16-20-10-7-9-19-8-1-2-11-22(19)20)17-30-29(33)34-18-27-25-14-5-3-12-23(25)24-13-4-6-15-26(24)27/h1-15,21,27H,16-18H2,(H,30,33)(H,31,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAPMNQVPJSSLIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CC(CNC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H25NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R,S)-Fmoc-3-amino-2-(naphthalen-1-ylmethyl)-propionic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2996594.png)
![N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-3-methoxybenzamide](/img/structure/B2996598.png)

![N-[2-(4-Methyl-2-phenylpiperazin-1-yl)ethyl]prop-2-enamide](/img/structure/B2996602.png)
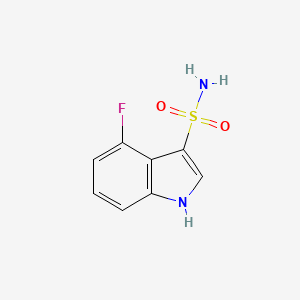
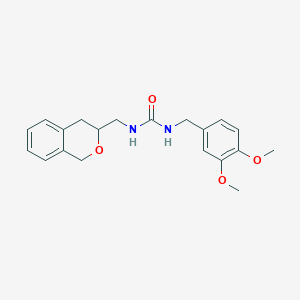

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)oxalamide](/img/structure/B2996610.png)
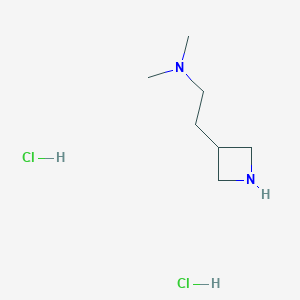
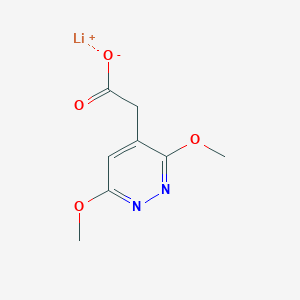
![2-(4-Fluorophenyl)-N-[(2-methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]acetamide](/img/structure/B2996613.png)
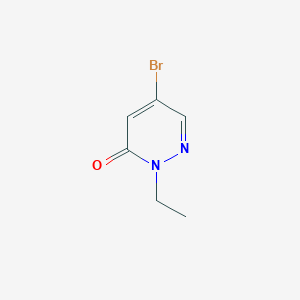
![3-Azabicyclo[3.1.1]heptan-1-ylmethanol hydrochloride](/img/structure/B2996616.png)
